2-[(4-Nitrophenyl)hydrazinylidene]propanedinitrile
Overview
Description
2-[(4-Nitrophenyl)hydrazinylidene]propanedinitrile is an organic compound with the molecular formula C9H5N5O2 and a molecular weight of 215.17 g/mol It is characterized by the presence of a nitrophenyl group attached to a hydrazinylidene moiety, which is further connected to a propanedinitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Nitrophenyl)hydrazinylidene]propanedinitrile typically involves the reaction of 4-nitrophenylhydrazine with malononitrile under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and may require the presence of a catalyst or a base to facilitate the reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[(4-Nitrophenyl)hydrazinylidene]propanedinitrile can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The hydrazinylidene moiety can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic compounds under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Palladium on carbon, acids or bases for catalyzing substitution reactions.
Major Products Formed
Reduction: 2-[(4-Aminophenyl)hydrazinylidene]propanedinitrile.
Substitution: Various substituted hydrazinylidene derivatives.
Cyclization: Heterocyclic compounds with potential biological activity.
Scientific Research Applications
2-[(4-Nitrophenyl)hydrazinylidene]propanedinitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Nitrophenyl)hydrazinylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an aminophenyl group, which may interact with biological macromolecules such as proteins and nucleic acids. The hydrazinylidene moiety can form covalent bonds with electrophilic centers in biological molecules, potentially leading to the modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-[(4-Aminophenyl)hydrazinylidene]propanedinitrile: A reduced form of the compound with an amino group instead of a nitro group.
2-[(4-Methylphenyl)hydrazinylidene]propanedinitrile: A similar compound with a methyl group instead of a nitro group.
2-[(4-Chlorophenyl)hydrazinylidene]propanedinitrile: A similar compound with a chloro group instead of a nitro group.
Uniqueness
2-[(4-Nitrophenyl)hydrazinylidene]propanedinitrile is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. The nitro group can undergo reduction to form an amino group, providing versatility in chemical reactions and potential biological activities.
Properties
IUPAC Name |
2-[(4-nitrophenyl)hydrazinylidene]propanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N5O2/c10-5-8(6-11)13-12-7-1-3-9(4-2-7)14(15)16/h1-4,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLQCARIFVAYOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN=C(C#N)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80190711 | |
Record name | Malononitrile, (p-nitrophenyl)hydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80190711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
23.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26725706 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3722-12-1 | |
Record name | 2-[2-(4-Nitrophenyl)hydrazinylidene]propanedinitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3722-12-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Malononitrile, (p-nitrophenyl)hydrazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003722121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Malononitrile, (p-nitrophenyl)hydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80190711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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